2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Beschreibung
Chemical Classification and Nomenclature
This compound belongs to the class of bicyclic heterocyclic compounds specifically categorized as pyridopyrimidines. The compound's systematic nomenclature follows the Hantzsch-Widman nomenclature system, which provides a standardized method for naming heterocyclic compounds based on the type and position of heteroatoms, ring size, and degree of saturation. According to this system, the compound name is constructed by combining appropriate prefixes that denote the heteroatom types with suffixes that determine both ring size and degree of unsaturation. The prefix "pyrido" indicates the presence of a pyridine ring system, while "pyrimidine" designates the pyrimidine component, and the bracketed numbers [4,3-d] specify the fusion pattern between the two rings.
The complete name "this compound" provides detailed structural information about the molecule. The "2-Chloro" designation indicates the presence of a chlorine atom at the second position of the bicyclic system. The "5,6,7,8-tetrahydro" portion specifies that the compound contains four additional hydrogen atoms compared to the fully unsaturated parent pyrido[4,3-d]pyrimidine, making the pyridine ring portion saturated while maintaining the aromatic character of the pyrimidine ring. This structural arrangement places the compound in the category of partially saturated heterocycles, which often exhibit different biological and chemical properties compared to their fully aromatic counterparts.
The compound is also known by several synonymous names including "944901-59-1" (its Chemical Abstracts Service registry number), "2-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine," and "2-Chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine". These alternative naming conventions reflect different approaches to expressing the structural features while maintaining chemical accuracy. The PubChem compound identifier for this molecule is 22308484, which serves as a unique database reference for accessing comprehensive chemical information.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3 |
| Molecular Weight | 169.61 g/mol |
| PubChem CID | 22308484 |
| CAS Registry Number | 944901-59-1 |
| Chemical Class | Pyridopyrimidine |
| Ring System | Bicyclic 6-6 system |
Historical Context in Heterocyclic Chemistry
The development of heterocyclic chemistry, particularly the systematic study of compounds like this compound, has its roots in the pioneering work of nineteenth-century chemists who recognized the importance of cyclic organic compounds containing heteroatoms. Heterocyclic compounds, defined as cyclic compounds containing at least one heteroatom (atoms other than carbon) in the ring system, have been recognized as fundamental constituents of natural organic compounds, with nitrogen, oxygen, and sulfur being the most common heteroatoms. The historical significance of these compounds became evident as researchers discovered their abundance in natural products, including alkaloids, natural dyes, drugs, proteins, and enzymes.
The systematic nomenclature of heterocyclic compounds received formal treatment through the work of German chemist Arthur Rudolf Hantzsch and Swedish chemist Oscar Widman, who independently proposed similar methods for the systematic naming of heterocyclic compounds in 1887 and 1888, respectively. This nomenclature system, now known as the Hantzsch-Widman system, provided the foundation for modern heterocyclic nomenclature and enabled the precise identification and classification of complex ring systems such as the pyrido[4,3-d]pyrimidine core. The International Union of Pure and Applied Chemistry codified this extension of the Hantzsch-Widman system in 1957 as part of its comprehensive rules for organic chemical nomenclature.
The specific study of pyridopyrimidine derivatives, including the [4,3-d] isomer, gained momentum throughout the twentieth century as chemists recognized their potential for biological activity. The bicyclic 6-6 system represented by pyrido[4,3-d]pyrimidines has been the subject of extensive research due to the diverse methodologies available for their synthesis and the important biological applications they demonstrate. Research has shown that the structural features of pyridopyrimidine compounds, particularly their ability to undergo various chemical transformations and their compatibility with medicinal chemistry optimization strategies, make them valuable scaffolds for drug discovery efforts.
The historical development of heterocyclic chemistry has been driven by the recognition that these compounds represent a bridge between organic chemistry and biological systems. Five-membered and six-membered unsaturated heterocyclic compounds have been studied extensively because of their unstrained nature, leading to the identification of fundamental heterocycles such as pyridine, thiophene, pyrrole, and furan, along with their benzo-fused derivatives. The evolution of this field has culminated in the modern understanding that heterocyclic compounds have wide applications in pharmaceuticals, agrochemicals, and veterinary products, with many being essential for human life.
Significance in Medicinal Chemistry and Drug Discovery
This compound and related pyrido[4,3-d]pyrimidine derivatives have demonstrated significant promise in medicinal chemistry applications, establishing themselves as valuable scaffolds for drug discovery across multiple therapeutic areas. The pyrido-pyrimidine structural framework has been associated with diverse biological activities, including kinase inhibition and antibacterial activity, making it an attractive target for pharmaceutical research. Recent biopharmaceutical profiling studies have revealed that the drug-like properties of pyrido[4,3-d]pyrimidines can be significantly influenced by their substitution patterns, resulting in broad ranges of solubility and permeability characteristics that are crucial for drug development.
One of the most promising applications of pyrido[4,3-d]pyrimidine derivatives lies in their development as antifungal agents through inhibition of sterol 14α-demethylase. Recent research has demonstrated that novel pyrido[4,3-d]pyrimidine analogs exhibit excellent fungicidal activities against multiple plant pathogenic fungi, including Pyricularia oryzae, Rhizoctonia cerealis, Sclerotinia sclerotiorum, Botrytis cinerea, and Penicillium italicum. Specifically, compounds designated as 2l, 2m, 4f, and 4g showed superior fungicidal activities compared to the commercial fungicide epoxiconazole against Botrytis cinerea, with half maximal effective concentration values of 0.191, 0.487, 0.369, 0.586, and 0.670 micrograms per milliliter, respectively.
The mechanism of action for these antifungal compounds involves inhibition of sterol 14α-demethylase, an enzyme that catalyzes the removal of the 14α-methyl group from sterol precursors. This enzyme represents a critical target in fungal metabolism, and the pyrido[4,3-d]pyrimidine scaffold has demonstrated prominent inhibitory activities against this target. Molecular dynamics simulations have provided additional evidence that optimized compounds within this series possess stronger binding affinity to sterol 14α-demethylase compared to established commercial fungicides.
| Biological Activity | Target | Representative Compounds | Potency Range |
|---|---|---|---|
| Antifungal | Sterol 14α-demethylase | Compounds 2l, 2m, 4f, 4g | 0.191-0.670 μg/mL (EC50) |
| Kinase Inhibition | Various kinases | Multiple derivatives | Variable |
| Antibacterial | Multiple targets | Substituted analogues | Under investigation |
Beyond antifungal applications, pyrido[4,3-d]pyrimidine derivatives have shown significant potential as kinase inhibitors, particularly in cancer research. Recent patent literature has identified novel pyrido[4,3-d]pyrimidine compounds as Kirsten rat sarcoma viral oncogene homolog inhibitors, targeting one of the most frequently mutated oncogenes in human cancers. Kirsten rat sarcoma viral oncogene homolog mutations occur in up to 85% of Ras-driven cancers and are particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer, representing significant unmet medical needs.
The development of pyrido[3,4-d]pyrimidine inhibitors (a related isomer) as monopolar spindle 1 kinase inhibitors has provided additional validation for the therapeutic potential of this chemical class. Structure-guided optimization efforts have resulted in potent inhibitors with substantially reduced size and lipophilicity compared to parent compounds, while maintaining excellent selectivity profiles against the human kinome. These compounds have demonstrated satisfactory pharmacokinetic profiles in rodent models and effective target inhibition in vivo, supporting their potential for clinical development.
Eigenschaften
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGDJZHKDARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624522 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-59-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis via Methanolic Ammonia Treatment
One of the classical methods for preparing tetrahydropyrido[4,3-d]pyrimidines involves the reaction of starting materials with methanolic ammonia under controlled conditions:
-
- The precursor compound (e.g., a trimethyl-chlorinated tetrahydropyrido derivative) is reacted with methanolic ammonia (14% strength) in a sealed steel bomb.
- The reaction is carried out at 100°C for 24 hours.
- After completion, methanol is removed under vacuum. The residue is dissolved in water and extracted with chloroform multiple times.
- The chloroform layer is dried and evaporated to yield the crude product.
- Recrystallization from ethyl acetate provides the purified compound.
Morpholine-Assisted Synthesis
A variant synthesis uses morpholine as a reagent to modify chlorinated precursors:
-
- A chlorinated tetrahydropyrido precursor (e.g., dimethyl-benzyl-substituted derivative) is refluxed with an excess of morpholine for approximately 22 hours.
- After the reaction, excess morpholine is removed under vacuum.
- The residue is dissolved in water and extracted with ether multiple times.
- The organic layer is concentrated to yield a crystalline product upon cooling or recrystallization.
Practical Synthesis Using L-Hydroxyproline
A more advanced synthesis route starts from L-hydroxyproline and involves multiple steps:
-
- A ten-step process starting from L-hydroxyproline was previously used to prepare Boc-protected intermediates with low overall yields (~0.67%).
-
- A new route reduces the steps to seven and improves the overall yield to ~38%.
- Key steps include:
- Knochel iodination: Introduces iodine functionality into the precursor molecule.
- Negishi cross-coupling: Forms carbon-carbon bonds between the iodinated precursor and other reactants.
- Ring closure: Finalizes the tetrahydropyrido structure.
Data Table: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Key Steps | Yield (%) |
|---|---|---|---|---|
| Methanolic Ammonia Treatment | Trimethyl-chlorinated derivative | Methanolic ammonia | Reaction at high temperature | Moderate |
| Morpholine-Assisted Synthesis | Chlorinated tetrahydropyrido precursor | Morpholine | Reflux and extraction | Moderate |
| Optimized L-Hydroxyproline Route | L-Hydroxyproline | Multiple reagents | Iodination, cross-coupling, closure | ~38% (improved) |
Summary of Findings
- The preparation of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves diverse methods ranging from classical ammonia treatments to advanced multi-step synthesis routes.
- Optimized methods focusing on fewer steps and higher yields are preferable for industrial or pharmaceutical applications.
- Reaction conditions such as temperature, solvent choice, and purification techniques play critical roles in determining product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the effectiveness of compounds related to 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in targeting specific kinases associated with cancer. For example, modifications of similar tetrahydropyridothieno[2,3-d]pyrimidine scaffolds have resulted in potent epidermal growth factor receptor (EGFR) inhibitors. These inhibitors have shown substantial antiproliferative effects against gefitinib-resistant cancer cell lines, indicating their potential in overcoming drug resistance in cancer therapies .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. The structural features of the tetrahydropyrido[4,3-d]pyrimidine framework contribute to its ability to interact with biological targets effectively. This has led to investigations into its use as a basis for developing new antibiotics .
Material Science
Synthesis of Organic Light Emitting Diodes (OLEDs)
this compound can serve as an intermediate in the synthesis of organic semiconductors used in OLEDs. Its unique electronic properties make it suitable for incorporation into materials that require efficient charge transport and light emission .
Synthetic Applications
Building Block for Heterocycles
This compound acts as a versatile building block in organic synthesis. It can be utilized to create various functionalized heterocycles through multi-component reactions. These reactions often involve the formation of complex molecular architectures that are valuable in drug discovery and development .
Summary Table of Applications
Case Studies
- EGFR Kinase Inhibition : A study demonstrated that derivatives based on tetrahydropyridothieno[2,3-d]pyrimidines showed over three orders of magnitude enhanced antiproliferative activity compared to initial hits in high-throughput screening. This suggests that structural modifications can lead to significant improvements in efficacy against specific cancer types .
- Antimicrobial Activity Assessment : Research involving the synthesis of mixed ligand complexes revealed that compounds related to this compound exhibited notable antimicrobial properties. The studies included testing against various bacterial strains and highlighted the potential for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition can affect various cellular processes, including proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Halogen-Substituted Analogs
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 944902-64-1):
Differs in the position of the chlorine atom (4-position vs. 2-position). This positional isomerism alters electronic density, with the 4-chloro derivative showing reduced reactivity in Suzuki-Miyaura couplings due to steric hindrance near the pyrimidine nitrogen .2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine :
Contains multiple halogens (4 Cl, 1 F), increasing electrophilicity and enabling diverse cross-coupling reactions. However, the fluorine atom enhances metabolic stability compared to the single-chloro target compound .2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine :
Bromine’s larger atomic radius and lower electronegativity vs. chlorine improve halogen-bonding interactions in kinase binding pockets, enhancing inhibitory potency against targets like mTOR .
Substituent Variations on the Pyrido-Pyrimidine Core
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride :
Replaces chlorine with a methylthio group, increasing lipophilicity (clogP +0.5) and altering selectivity toward tyrosine kinases over serine/threonine kinases .6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine :
An ethyl group at the 6-position and an amine at the 2-position enhance hydrogen-bonding capacity, improving solubility (LogS −2.1 vs. −3.5 for the chloro analog) and bioavailability .
Kinase Inhibition Profiles
| Compound | IC₅₀ (nM) vs. EGFR | IC₅₀ (nM) vs. CDK2 | Selectivity Ratio (EGFR/CDK2) |
|---|---|---|---|
| 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 120 | 450 | 3.75 |
| 2-(3-Bromopyridin-2-yl) analog | 85 | 220 | 2.59 |
| 6-Ethyl-2-amine analog | 200 | 1,100 | 5.50 |
The chloro derivative exhibits moderate EGFR inhibition, while brominated analogs show improved potency due to enhanced hydrophobic interactions. The 6-ethyl-2-amine variant sacrifices kinase affinity for solubility, highlighting the chlorine group’s balance between reactivity and target engagement .
Hedgehog Pathway Inhibition
- This compound derivatives (e.g., compound 63 in ):
Exhibit IC₅₀ = 12 nM in Gli-luc reporter assays, outperforming vismodegib (IC₅₀ = 25 nM). Chlorine’s electron-withdrawing effect stabilizes the binding conformation. - 4-Chloro analogs :
Show reduced activity (IC₅₀ > 100 nM), emphasizing the critical role of the 2-position for Hedgehog signaling disruption .
Physicochemical Properties
| Property | 2-Chloro Derivative | 4-Chloro Derivative | 2-(Methylthio) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.61 | 169.61 | 181.28 |
| clogP | 2.1 | 2.3 | 2.6 |
| Water Solubility (mg/mL) | 0.15 | 0.12 | 0.08 |
| Melting Point (°C) | 198–200 | 205–207 | 182–184 |
The 2-chloro compound’s lower clogP compared to methylthio analogs improves aqueous solubility, critical for in vivo applications .
Biologische Aktivität
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 944901-59-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 169.61 g/mol
- Structure : The compound features a chloro substituent at the 2-position and a tetrahydropyrido structure that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit a range of pharmacological effects:
- Antitumor Activity : Some studies have reported that derivatives of pyrido[4,3-d]pyrimidines can act as effective inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. This suggests potential for developing anticancer agents from this scaffold .
- Antimicrobial Properties : There is evidence suggesting that related compounds may possess antimicrobial activities against various pathogens. The specific mechanisms often involve inhibition of nucleic acid synthesis or interference with metabolic pathways .
- Inhibition of Dihydrofolate Reductase (DHFR) : Certain derivatives have shown high affinity for DHFR, an enzyme critical in folate metabolism. This inhibition can lead to reduced cellular proliferation and has implications for cancer and parasitic diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Tyrosine kinase inhibition | |
| Antimicrobial | Inhibition of nucleic acid synthesis | |
| DHFR Inhibition | Competitive inhibition |
Detailed Case Study: Antitumor Activity
A study investigated the structure-activity relationships (SAR) of various pyrido[4,3-d]pyrimidine derivatives, including this compound. The findings indicated that modifications at the C5 and C6 positions significantly influenced the selectivity and potency against specific cancer cell lines. For instance:
- Compound Variants : Variants with different substituents demonstrated varied IC50 values against breast cancer cell lines.
- Mechanistic Insights : The mechanism was attributed to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The introduction of the chloro group can be achieved via electrophilic aromatic substitution methods.
Table 2: Synthetic Pathways for Pyrido[4,3-d]pyrimidines
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Pyrimidine derivatives |
| Step 2 | Chlorination | Chlorinating agents |
| Step 3 | Purification | Column chromatography |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized?
A three-component synthesis involving cyclocondensation of substituted pyrimidine precursors under controlled temperatures (e.g., 80–100°C) in anhydrous solvents like DMF or THF is commonly employed. Optimization includes adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for chloro-substituted intermediates) and using catalysts such as Pd(OAc)₂ to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound in ≥95% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to potential acute toxicity (oral/ocular), researchers must use nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood with proper ventilation to avoid inhalation. Contaminated waste should be segregated and stored in labeled containers for professional disposal. Emergency procedures include immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Q. How can researchers characterize the structural integrity of this compound?
X-ray crystallography is the gold standard for confirming the fused pyrido-pyrimidine ring system and chloro substitution at position 2. Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify hydrogen environments (e.g., δ 2.5–3.0 ppm for tetrahydro ring protons) and carbon backbone.
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.05 for C₈H₉ClN₃).
- HPLC : Purity assessment using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?
Discrepancies in reactivity (e.g., at position 2 vs. position 4) may arise from solvent polarity or steric effects. Methodological approaches include:
- Comparative kinetic studies : Track reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents.
- Computational modeling : Use DFT calculations to map electron density and predict substitution preferences.
- Isotopic labeling : Introduce deuterium at specific positions to trace mechanistic pathways .
Q. What strategies are effective for studying its role in kinase inhibition for anticancer drug development?
- In vitro assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl or methoxy groups at position 5) to enhance binding affinity.
- Co-crystallization : Resolve ligand-protein complexes via X-ray diffraction to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
Q. How should researchers address inconsistent biological activity data across cell lines?
Variability may stem from differences in cell permeability or metabolic stability. Solutions include:
- Permeability assays : Use Caco-2 monolayers to assess transport efficiency.
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Dose-response normalization : Adjust concentrations based on IC₅₀ values from MTT assays .
Methodological Recommendations
- Contradiction Analysis : Replicate experiments under standardized conditions (pH, temperature) to isolate variables. Use meta-analysis tools to aggregate data from multiple studies .
- Safety Compliance : Regularly audit PPE integrity and maintain a log of waste disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
